![molecular formula C7HF4N B098713 2,3,4,5-Tetrafluorobenzonitrile CAS No. 16582-93-7](/img/structure/B98713.png)
2,3,4,5-Tetrafluorobenzonitrile
Overview
Description
2,3,4,5-Tetrafluorobenzonitrile is a chemical compound with the molecular formula C7HF4N . It is a liquid at room temperature and has a molecular weight of 175.09 .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrafluorobenzonitrile consists of a benzene ring with four fluorine atoms and one nitrile group attached . The InChI code for this compound is 1S/C7HF4N/c8-4-1-3 (2-12)5 (9)7 (11)6 (4)10/h1H .Physical And Chemical Properties Analysis
2,3,4,5-Tetrafluorobenzonitrile is a liquid at room temperature . It has a density of 1.5±0.1 g/cm^3 . The boiling point is 164.5±0.0 °C at 760 mmHg . The vapor pressure is 2.0±0.3 mmHg at 25°C .Scientific Research Applications
Hydrodefluorination Studies
2,3,4,5-Tetrafluorobenzonitrile has been used in studies related to hydrodefluorination (HDF), a process that involves the removal of fluorine atoms from organic compounds . In one study, it was used alongside other cyano- and chloro-substituted fluoroarenes to examine the catalytic HDF process .
Catalyst Research
This compound has been used in research related to the development of new catalysts. For example, it has been used in studies examining the effectiveness of bifunctional azairidacycle catalysts .
Fluorine-Containing Organic Compounds
2,3,4,5-Tetrafluorobenzonitrile is a fluorine-containing organic compound, and as such, it is of interest in research related to pharmaceuticals, agrochemicals, and functional materials .
Nucleophilic Aromatic Substitution Mechanism
The compound has been used in studies examining the nucleophilic aromatic substitution mechanism, a type of substitution reaction where a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring .
Transfer Hydrogenation
2,3,4,5-Tetrafluorobenzonitrile has been used in studies related to transfer hydrogenation, a type of chemical reaction where the hydrogenation of a substrate is accompanied by the oxidation of a sacrificial hydrogen donor .
Synthesis of Fluorinated Building Blocks
This compound can be used in the synthesis of other fluorinated building blocks, which are often used in the development of new materials and pharmaceuticals .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2,3,4,5-Tetrafluorobenzonitrile is not well-documented. As a benzonitrile derivative, it may interact with biological targets in a similar manner to other benzonitriles. The presence of four fluorine atoms could significantly alter its interactions and resulting changes .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (17509 Da) and its lipophilicity (logP), can provide some insights into its potential bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5-Tetrafluorobenzonitrile. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
properties
IUPAC Name |
2,3,4,5-tetrafluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTGXIGJLCSEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344895 | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluorobenzonitrile | |
CAS RN |
16582-93-7 | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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